
2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine
Descripción general
Descripción
2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine is a chemical compound with the molecular formula C7H5Cl2FN2. It is a versatile material used in various scientific research applications due to its unique properties . This compound is often utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine typically involves the chlorination of 5-fluorouracil. The process includes the following steps :
Chlorination: 5-fluorouracil is reacted with phosphorus oxychloride (POCl3) in the presence of N,N-dimethylaniline as a catalyst.
Cyclopropylation: The resulting product is then subjected to cyclopropylation using cyclopropylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Chlorination: Using industrial-grade POCl3 and N,N-dimethylaniline.
Cyclopropylation: Conducted in large reactors with precise temperature and pressure control to ensure consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to replace chlorine atoms.
Coupling Reactions: Participates in Suzuki coupling reactions in the presence of boronic acids and palladium catalysts.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols.
Catalysts: Palladium acetate and triphenylphosphine for coupling reactions.
Solvents: Typically, organic solvents like chloroform and methanol are used.
Major Products
Substituted Pyrimidines: Formed through nucleophilic substitution.
Coupled Products: Resulting from Suzuki coupling reactions.
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine is widely used in scientific research due to its versatility. Some of its applications include:
Pharmaceuticals: Used as an intermediate in the synthesis of kinase inhibitors and other therapeutic agents.
Agrochemicals: Employed in the development of herbicides and pesticides.
Biological Research: Utilized in studies involving protein kinase Cθ inhibitors and other biological targets.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine involves its interaction with specific molecular targets. It acts as an inhibitor of various kinases, including protein kinase Cθ . The compound binds to the active site of the enzyme, blocking its activity and thereby affecting cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Shares similar structural features but lacks the cyclopropyl group.
5-Fluorouracil: A well-known chemotherapeutic agent with a different substitution pattern.
Uniqueness
2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of specialized pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
2,4-dichloro-6-cyclopropyl-5-fluoropyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FN2/c8-6-4(10)5(3-1-2-3)11-7(9)12-6/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOTWAMPYCFXDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NC(=N2)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001240316 | |
| Record name | Pyrimidine, 2,4-dichloro-6-cyclopropyl-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001240316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416438-39-5 | |
| Record name | Pyrimidine, 2,4-dichloro-6-cyclopropyl-5-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416438-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 2,4-dichloro-6-cyclopropyl-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001240316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


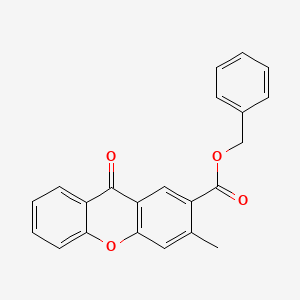

![2,3-Dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B3032236.png)

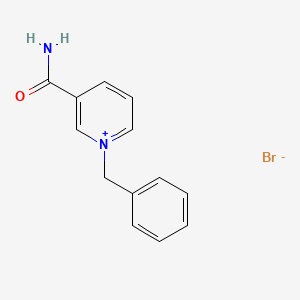
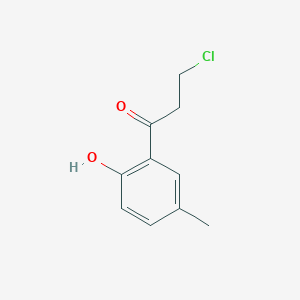
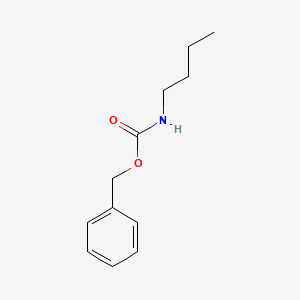


![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B3032252.png)

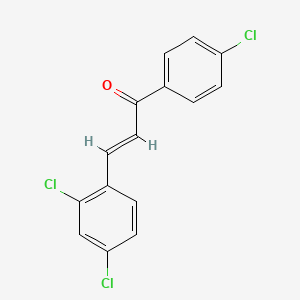
![Benzyl 3-(4-chloro-2-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B3032255.png)
![N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine](/img/structure/B3032256.png)
